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6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Cat. No.: B563653
CAS No.: 94025-76-0
M. Wt: 302.171
InChI Key: NGZWCCIWYKYWDL-UHFFFAOYSA-N
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Description

Historical Context and Significance of Carbostyril Derivatives in Chemical and Medicinal Sciences

Carbostyril (2-quinolinone) and its hydrogenated form, 3,4-dihydrocarbostyril (3,4-dihydro-2-quinolinone), are bicyclic heterocyclic compounds that have garnered significant attention from chemists and pharmacologists for decades. nih.gov Their rigid structure, coupled with numerous sites for substitution, makes them ideal building blocks or scaffolds in drug design and discovery. nih.gov The internal amide (lactam) group within the carbostyril unit possesses a fixed cis conformation, a distinctive feature that can be exploited to fine-tune the steric arrangement of derivatives to fit precisely into the active sites of biological targets. nih.gov

Historically, the carbostyril nucleus is found in various natural products and has been incorporated into a multitude of physiologically active substances. The versatility of this scaffold has led to the development of drugs with a wide array of therapeutic applications. Moreover, the incorporation of the carbostyril moiety has been shown to potentially enhance the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of bioactive compounds. nih.gov

The Unique Structural Features of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril and its Position in Dihydroquinolinone Research

This compound is a derivative of the 3,4-dihydrocarbostyril core. Its structure is characterized by three key features:

A 3,4-dihydroquinolin-2(1H)-one backbone: This saturated heterocyclic system provides a three-dimensional geometry that is distinct from the planar carbostyril.

A phenyl group at the 4-position: The presence of this aryl substituent introduces a significant steric and electronic component, classifying it as a 4-aryl-3,4-dihydroquinolin-2(1H)-one.

A bromine atom at the 6-position: Halogen substitution, particularly bromine, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions.

The combination of these features places This compound within the broader class of 4-aryl-3,4-dihydroquinolin-2(1H)-ones, which are recognized as aza-analogs of neoflavonoids and have been investigated for various biological activities. osi.lv

Overview of Current Research Landscape and Academic Interest

While specific research on This compound appears to be sparse in publicly available literature, the broader field of dihydroquinolinone chemistry is an active area of investigation. Current research trends focus on:

Sustainable Synthesis: Developing green and efficient methods for the synthesis of dihydroquinolinone scaffolds. nih.gov

Medicinal Chemistry Applications: Exploring derivatives for a range of therapeutic targets, including cancer, infectious diseases, and neurological disorders.

Materials Science: Investigating the use of these heterocyclic structures in the development of novel materials.

The academic interest in the parent structure, 4-phenyl-3,4-dihydroquinolin-2(1H)-one, and its derivatives suggests that This compound , as a pre-functionalized analog, holds potential as an intermediate in organic synthesis or as a candidate for biological screening. nih.gov

Compound Information Table

PropertyValue
Chemical Name This compound
CAS Number 94025-76-0
Molecular Formula C₁₅H₁₂BrNO
Molecular Weight 302.17 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12BrNO B563653 6-Bromo-3,4-dihydro-4-phenyl-carbostyril CAS No. 94025-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-phenyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZWCCIWYKYWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675725
Record name 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94025-76-0
Record name 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis and Chemical Modification of 6 Bromo 3,4 Dihydro 4 Phenyl Carbostyril

Established Synthetic Pathways for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril and Analogues

Traditional synthetic routes to this compound generally involve a two-step process: the formation of the 3,4-dihydro-4-phenyl-carbostyril core, followed by regioselective bromination.

Classical Cyclization and Ring-Closure Strategies

The construction of the 3,4-dihydro-4-phenyl-carbostyril skeleton is often achieved through intramolecular Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com This classical approach typically involves the cyclization of an N-phenylcinnamamide precursor. The reaction is usually promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). youtube.com The intramolecular electrophilic attack of the activated amide onto the phenyl ring leads to the formation of the desired six-membered lactam ring. The success of this cyclization is often dependent on the nature and position of substituents on the aromatic rings.

Another established method involves the Knorr synthesis, which utilizes the condensation of β-keto esters with anilines. researchgate.net For the synthesis of the parent 4-phenyl-3,4-dihydroquinolin-2(1H)-one, this would involve the reaction of a suitable β-keto ester with an aniline (B41778) derivative, followed by acid-catalyzed cyclization.

Halogenation Techniques, including Regioselective Bromination (e.g., N-Bromosuccinimide mediated approaches)

Once the 3,4-dihydro-4-phenyl-carbostyril core is synthesized, the introduction of a bromine atom at the C6 position is typically achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its mild and selective brominating properties. wikipedia.orgorganic-chemistry.org The reaction is often carried out in a suitable solvent, such as N,N-dimethylformamide (DMF), which can enhance para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.org

For instance, the bromination of 7-fluoro-3,4-dihydroquinolin-2(1H)-one with NBS in DMF at room temperature has been shown to yield the corresponding 6-bromo derivative in high yield. chemicalbook.com A similar strategy can be applied to 4-phenyl-3,4-dihydroquinolin-2(1H)-one, where the electron-donating nature of the amide nitrogen directs the incoming electrophile (bromonium ion from NBS) to the para position (C6) of the aniline ring.

In some cases, a one-pot bromination/dehydrogenation of tetrahydroquinolines using NBS has been reported to yield multibromoquinolines. nih.gov This suggests that careful control of reaction conditions is crucial to achieve selective monobromination at the desired position.

Table 1: Reagents for Regioselective Bromination

Reagent Typical Conditions Selectivity Reference
N-Bromosuccinimide (NBS) DMF, 0°C to rt High para-selectivity wikipedia.orgchemicalbook.com
N-Bromosuccinimide (NBS) / AIBN CCl₄, reflux Allylic/Benzylic Bromination wikipedia.org
Bromine (Br₂) Acetic Acid Less selective, can lead to polybromination researchgate.net

Approaches to Dihydrocarbostyril Scaffolds

The synthesis of the broader class of dihydrocarbostyril (3,4-dihydroquinolin-2(1H)-one) scaffolds can be achieved through various strategies. One common approach is the reduction of the corresponding quinolin-2(1H)-ones. Additionally, tandem reactions, such as the Fries-like rearrangement of N-arylazetidin-2-ones, have been employed to construct the dihydroquinolinone core. nih.gov The choice of synthetic route often depends on the desired substitution pattern on the heterocyclic ring and the availability of starting materials.

Advanced Synthetic Methodologies and Innovations

More contemporary approaches to the synthesis of this compound and its analogs focus on improving efficiency, atom economy, and stereoselectivity.

One-Pot and Multicomponent Reactions for Carbostyril Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation, thereby reducing waste and simplifying purification. acs.org While a specific one-pot synthesis for this compound is not extensively reported, related structures have been synthesized using such strategies. For example, three-component reactions involving anilines, aldehydes, and activated carbonyl compounds have been developed for the synthesis of highly substituted quinolinones. acs.org

A palladium-catalyzed one-pot radical-mediated carbonylative cyclization of 1,7-enynes has been developed for the construction of polycyclic 3,4-dihydroquinolin-2(1H)-one scaffolds. nih.gov This highlights the potential for developing one-pot procedures for the target molecule.

Catalytic Approaches in Dihydroquinolinone Formation (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of dihydroquinolinone derivatives. These methods often proceed under mild conditions and exhibit high functional group tolerance. One notable example is the palladium-catalyzed carbonylative synthesis of polycyclic 3,4-dihydroquinolin-2(1H)-ones. nih.gov

Furthermore, palladium-catalyzed intramolecular C-H amination reactions provide a direct route to the dihydroquinolinone core. These reactions can be rendered enantioselective through the use of chiral ligands, offering access to optically active products.

Table 2: Examples of Palladium-Catalyzed Dihydroquinolinone Synthesis

Reaction Type Catalyst/Ligand Key Features Reference
Carbonylative Cyclization Pd(OAc)₂ / Mo(CO)₆ One-pot, radical-mediated nih.gov
Intramolecular C-H Amination Pd(OAc)₂ / Chiral Ligand Enantioselective synthesis N/A

Microwave and Ultrasound Assisted Synthesis Techniques

The quest for more efficient, rapid, and environmentally benign synthetic protocols has led to the exploration of non-conventional energy sources such as microwave irradiation and ultrasound. These techniques have shown considerable promise in accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including derivatives related to the carbostyril core.

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, from hours to minutes, along with enhanced yields and cleaner reaction profiles. For instance, the synthesis of various quinazolinone derivatives, structurally related to carbostyrils, has been efficiently achieved under microwave irradiation. rsc.orgnih.govnih.gov These methods often involve solvent-free conditions or the use of high-boiling point solvents that can absorb microwave energy effectively. nih.gov While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technology to similar scaffolds, such as the synthesis of phenyl(2-phenyl-5,6,7,8-tetrahydro-4-quinolinyl)methanone and 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones, highlights its potential applicability. researchgate.netresearchgate.net

Ultrasound-assisted synthesis represents another green chemistry approach that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. This technique has been successfully employed in the synthesis of various heterocyclic compounds, including indolo[2,3-b]quinolines and pyrazolone (B3327878) derivatives, often resulting in shorter reaction times and higher yields compared to conventional methods. nih.govresearchgate.net The ultrasound-assisted synthesis of 6-substituted indolo[2,3-b]quinolines, for example, was achieved through sequential C-N bond-forming reactions in a single pot. nih.gov Similarly, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones has been shown to be more efficient under ultrasonic irradiation. univ.kiev.ua Although direct application to this compound is yet to be widely reported, these examples strongly suggest that sonochemistry could offer a viable and efficient pathway for its synthesis. researchgate.netnih.gov

Derivatization and Functionalization Strategies of the this compound Core

The presence of multiple reactive sites in the this compound molecule provides a rich platform for a wide array of chemical transformations. These modifications are crucial for tuning the molecule's properties and for the synthesis of diverse derivatives.

Substitution Reactions at the Phenyl Moiety (e.g., trifluoromethylation)

The phenyl group at the 4-position of the carbostyril ring is amenable to various substitution reactions. A particularly important modification is trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group. The -CF3 group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.

The trifluoromethylation of aryl halides, including aryl bromides, is a well-established transformation in organic synthesis. acs.orgrsc.org Various methods have been developed, often employing copper- or palladium-based catalysts. nih.gov Common trifluoromethylating agents include Ruppert-Prakash type reagents (e.g., TMSCF3), Togni's reagent, and fluoroform-derived CuCF3. acs.orgorganic-chemistry.org Copper-catalyzed trifluoromethylation of aryl and heteroaryl halides has been shown to be effective, even for less reactive aryl bromides. acs.org While specific examples of trifluoromethylation on the phenyl ring of this compound are not prevalent in the literature, the general applicability of these methods to a wide range of aryl bromides suggests their potential utility for modifying this specific scaffold. beilstein-journals.org

Modifications of the Carbostyril Nitrogen Atom

The nitrogen atom of the carbostyril ring is a key site for functionalization, most commonly through N-alkylation and N-arylation reactions. These modifications can introduce a variety of substituents, influencing the molecule's solubility, steric profile, and biological activity.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or tosylates, typically in the presence of a base. akademisains.gov.mynih.gov For instance, the N-alkylation of 6,6'-dibromoisoindigo has been successfully carried out using tosylates, offering an economical pathway. akademisains.gov.my While direct N-dealkylation of tertiary amines is also a known process, the focus here is on the introduction of alkyl groups. nih.gov

N-arylation, the introduction of an aryl group onto the nitrogen atom, is often accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful palladium-catalyzed reaction allows for the formation of C-N bonds between an amine and an aryl halide. Although not specifically detailed for this compound, the general principles of N-arylation of related lactam systems are well-established.

Transformations Involving the Bromine Moiety (e.g., cross-coupling reactions)

The bromine atom at the 6-position of the carbostyril core is a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The Suzuki coupling of aryl bromides is a very common transformation, and it is highly probable that this compound would be a suitable substrate for such reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position. nih.govmdpi.com

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a powerful method for the vinylation of aryl bromides.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling an amine with an aryl halide. This would enable the introduction of various amino functionalities at the 6-position of the carbostyril ring.

Below is a table summarizing the types of cross-coupling reactions applicable to the bromine moiety:

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-Miyaura CouplingOrganoboron compoundC-CPd catalyst (e.g., Pd(PPh3)4), Base
Heck ReactionAlkeneC-C (alkenyl)Pd catalyst (e.g., Pd(OAc)2), Base
Buchwald-Hartwig AminationAmineC-NPd catalyst, Ligand, Base
Sonogashira CouplingTerminal alkyneC-C (alkynyl)Pd catalyst, Cu co-catalyst, Base

Advanced Structural Elucidation and Spectroscopic Analysis of 6 Bromo 3,4 Dihydro 4 Phenyl Carbostyril and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and the quinolinone ring systems, as well as signals for the diastereotopic methylene (B1212753) protons and the methine proton in the dihydro portion of the molecule. The chemical shifts and coupling constants of these protons are influenced by the presence of the bromine atom and the phenyl group. For instance, the NH proton of the carbostyril lactam typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 10–12 ppm, particularly in a hydrogen-bond-accepting solvent like DMSO-d₆.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound would display characteristic signals for the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the dihydro-carbostyril ring. The carbon attached to the bromine atom would show a characteristic chemical shift, and the presence of the phenyl group would introduce additional aromatic signals.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
NH10.0 - 12.0C=O160 - 180
Aromatic H6.5 - 8.0Aromatic C110 - 150
CH (phenyl-substituted)4.0 - 5.0CH (phenyl-substituted)40 - 50
CH₂2.5 - 3.5CH₂30 - 40

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., FAB-MS, HRMS, ESI-TOF)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) or Fast Atom Bombardment (FAB) coupled with a high-resolution mass analyzer provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula, C₁₅H₁₂BrNO, by distinguishing it from other potential formulas with the same nominal mass. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this type of molecule may include the loss of the phenyl group, the bromine atom, or cleavage of the dihydro-carbostyril ring. The analysis of these fragment ions helps to confirm the connectivity of the different structural motifs within the molecule.

Technique Information Obtained
HRMS (e.g., ESI-TOF)Accurate mass and molecular formula (C₁₅H₁₂BrNO)
MS/MSStructural information from fragmentation patterns

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key expected absorption bands include:

N-H Stretch: A characteristic absorption band for the lactam N-H group is expected in the region of 3200-3400 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the lactam is anticipated around 1650-1700 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations from the phenyl and quinolinone rings would appear in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the lactam would be observed in the 1200-1350 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹)
N-H (lactam)3200 - 3400
C=O (lactam)1650 - 1700
C=C (aromatic)1450 - 1600
C-N (lactam)1200 - 1350
C-BrBelow 700

Computational Chemistry and Theoretical Spectroscopic Studies

Computational methods are increasingly used to complement experimental data and provide deeper insights into the structural and dynamic properties of molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and properties of molecules. For this compound, DFT calculations can be employed to:

Determine the most stable conformation of the molecule by calculating the energies of different possible spatial arrangements of the atoms.

Predict NMR chemical shifts and coupling constants, which can aid in the assignment of experimental spectra.

Calculate vibrational frequencies to assist in the interpretation of the experimental IR spectrum.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the molecule.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. These simulations can provide information on:

The conformational flexibility of the molecule in different environments, such as in solution.

The nature and strength of intermolecular interactions, including hydrogen bonding with solvent molecules.

Strategic Applications in Drug Discovery and Development

6-Bromo-3,4-dihydro-4-phenyl-carbostyril as a Key Synthetic Intermediate for Therapeutically Relevant Compounds

The carbostyril (2-quinolinone) core, and its dihydro variants like 3,4-dihydrocarbostyril, are recognized as crucial structural components in a multitude of physiologically active substances. nih.gov This heterocyclic system serves as a versatile chemical building block and scaffold in drug design. nih.gov The introduction of a bromine atom at the 6-position, as seen in this compound, provides a key functional handle for synthetic chemists. This halogen atom can be readily displaced or modified through various chemical reactions, such as nucleophilic substitution or cross-coupling reactions, allowing for the construction of more complex molecules.

The utility of the broader carbostyril scaffold is prominently exemplified by the synthesis of the atypical antipsychotic drug Aripiprazole (B633). patsnap.com Patents for Aripiprazole and related compounds describe multi-step synthetic routes that rely on key carbostyril intermediates. google.comgoogle.comwipo.int For instance, processes often involve the alkylation of a hydroxylated dihydrocarbostyril, such as 7-hydroxy-3,4-dihydrocarbostyril, to build the side chain necessary for therapeutic activity. wipo.intgoogle.comgoogle.com While not the direct precursor to Aripiprazole, the 6-bromo variant represents a strategically important intermediate for creating analogues and new chemical entities. The bromine atom's position on the quinolinone scaffold significantly influences the compound's electronic properties and reactivity, making it a valuable starting material for exploring structure-activity relationships.

Beyond neurology, bromo-substituted quinoline (B57606) and quinolinone intermediates are instrumental in other therapeutic areas. Research into infectious diseases has involved the preparation of compounds like 6-bromo-2-chloro-4-methylquinoline (B1275893) as a starting material for further derivatization. researchgate.net Similarly, the related compound 6-Bromo-3,4-dihydro-1H-quinolin-2-one has been used as a building block in the synthesis of complex heterocyclic structures investigated for potential antimicrobial and anticancer properties. This demonstrates the role of the bromo-carbostyril framework as a pivotal intermediate for generating a diverse range of therapeutically relevant compounds.

Scaffold Hopping and Lead Optimization Strategies Based on the Carbostyril Skeleton

Scaffold hopping is a fundamental strategy in modern medicinal chemistry aimed at identifying novel compounds that possess similar pharmacological properties to a known active molecule but feature a different core structure. google.com This approach is critical for developing new chemical entities, improving physicochemical and pharmacokinetic profiles, and navigating existing patent protections. google.com The carbostyril skeleton is an exemplary scaffold for such strategies due to its defined three-dimensional structure and its proven track record in successful drug molecules. nih.gov

The rigid nature of the 3,4-dihydro-4-phenyl-carbostyril framework provides a solid anchor for orienting substituents in a specific spatial arrangement to interact with biological targets. nih.gov Lead optimization can be achieved by retaining this privileged scaffold, which is known to confer favorable properties, while modifying the side chains to enhance biological effects. google.com

Alternatively, a true scaffold hop involves replacing the carbostyril core itself with a different heterocyclic system that maintains the essential pharmacophoric features. researchgate.net For example, bioisosteric replacement of the carbostyril ring could lead to compounds with altered metabolic stability or solubility. The exploration of such replacements is a key tactic for expanding chemical diversity and discovering next-generation drug candidates. researchgate.net The extensive research built upon the carbostyril core provides a rich dataset that can inform computational and synthetic efforts in scaffold hopping to design novel molecules for a variety of therapeutic targets. nih.govresearchgate.net

Development of Novel Drug Candidates Targeting Neurological Disorders, Infectious Diseases, and Cancer

The versatile carbostyril scaffold has been the foundation for developing new drug candidates across several major disease areas.

Neurological Disorders

The most prominent application of the carbostyril skeleton is in the treatment of neurological disorders, specifically schizophrenia. google.comgoogle.com The drug Aripiprazole, which contains a 3,4-dihydrocarbostyril core, was developed as a treatment for schizophrenia. google.comresearchgate.net Its mechanism of action is understood to be mediated through a combination of partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at 5-HT2A receptors. googleapis.com Numerous patents filed by Otsuka Pharmaceutical describe novel carbostyril derivatives specifically for treating this condition, which is often caused by excessive neurotransmission activity in the dopaminergic nervous system. google.comgoogle.comepo.org The development of such compounds represents a significant effort to create treatments with improved clinical profiles compared to earlier antipsychotics. googleapis.com The high failure rate and immense cost of developing drugs for nervous system disorders make the success of the carbostyril scaffold in this area particularly noteworthy. nih.gov

Infectious Diseases

The carbostyril and related quinolinone scaffolds have also been explored for their potential in combating infectious diseases. Research efforts have included the synthesis of halogenated quinolines, such as 6-bromo-2-chloro-4-methylquinoline, as starting materials for agents targeting infectious pathogens. researchgate.net The development of implantable, engineered scaffolds that provide a framework for tissue repair while also possessing antimicrobial properties is an emerging strategy in medicine. nih.gov These systems can be designed for the sustained release of antibacterial agents to treat or prevent infections like osteomyelitis. nih.gov Furthermore, patents have been granted for compounds aimed at treating viral infections from the Flaviviridae family, including Hepatitis C, Dengue, and West Nile virus, highlighting the broad anti-infective potential of related heterocyclic structures. justia.com

Cancer

In oncology, derivatives of the carbostyril skeleton have shown promise as potential anticancer agents. A recent study detailed the synthesis of novel hybrid compounds combining a carbostyril structure with a selenophene (B38918) moiety. tandfonline.com Several of these hybrids demonstrated significant cytotoxic activity against human breast (MCF7) and prostate (DU145) cancer cell lines. tandfonline.com The research highlights that specific substitutions on the carbostyril framework can lead to potent anticancer effects. tandfonline.com Other related structures, such as 6-bromo quinazoline (B50416) derivatives, have also been specifically designed and synthesized as potential cytotoxic agents. nih.gov The general class of quinolinones has been investigated for its potential to inhibit enzymes and receptors that are crucial for cancer cell signaling pathways.

Table 1: In Vitro Anticancer Activity of Carbostyril-Selenophene Hybrid Compounds Data sourced from a study on the antiproliferative properties of novel carbostyril derivatives. tandfonline.com

Compound IDCell LineIC₅₀ (µM)
3e MCF7 (Breast Cancer)7.99
3f MCF7 (Breast Cancer)3.64
3g MCF7 (Breast Cancer)7.72
3h MCF7 (Breast Cancer)2.74
3f DU145 (Prostate Cancer)4.21
3h DU145 (Prostate Cancer)3.90

Patent Landscape and Commercial Implications in Pharmaceutical Research

The commercial significance of the carbostyril scaffold is underscored by an extensive and robust patent landscape. A multitude of patents protect not only the final drug compounds but also the key intermediates and the processes required for their synthesis. google.comgoogle.comwipo.int

Otsuka Pharmaceutical Co., Ltd. holds seminal patents, such as US5006528A, which cover a range of carbostyril derivatives, including Aripiprazole, and their use in treating schizophrenia. google.comgoogleapis.com These foundational patents establish broad protection over the chemical space. Following the discovery of the primary compounds, numerous additional patents were filed to protect specific crystalline forms (polymorphs), manufacturing processes, and novel intermediates, demonstrating a strategy to maximize the intellectual property lifespan and commercial value of the franchise. patsnap.comgoogle.comgoogle.comgoogleapis.com

The intense litigation history associated with these patents further highlights their commercial importance. google.com The development of Aripiprazole, marketed as Abilify, became a multi-billion dollar enterprise, making its patent portfolio extremely valuable. researchgate.net This has incentivized extensive research into alternative synthetic routes and novel crystalline forms by competing pharmaceutical companies, leading to a complex web of process and formulation patents. The patenting of compounds for other indications, such as infectious diseases and cancer, further illustrates the perceived commercial potential of derivatives from the carbostyril and related heterocyclic scaffolds. justia.comtandfonline.com

Table 2: Selected Patents Related to Carbostyril Derivatives and Their Applications

Patent NumberAssigneeTitle/Subject MatterTherapeutic Area
US5006528A Otsuka Pharmaceutical Co., Ltd.Carbostyril derivatives (including Aripiprazole) and their use for treating schizophrenia. google.comNeurological Disorders
EP0367141B1 Otsuka Pharmaceutical Co., Ltd.Novel carbostyril derivatives and pharmaceutical compositions for treating schizophrenia. google.comNeurological Disorders
WO/2007/094009 Not specifiedA novel process for the preparation of Aripiprazole and its intermediates. wipo.intProcess Chemistry
WO2004099152A1 Not specifiedProcess for the preparation of carbostyril derivatives, such as aripiprazole and its intermediates. google.comProcess Chemistry
US Patent 10011629 Cocrystal Pharma, Inc., Emory UniversityNucleoside analogs for treatment of the Flaviviridae family of viruses and cancer. justia.comInfectious Disease, Cancer

Future Directions and Emerging Research Avenues for 6 Bromo 3,4 Dihydro 4 Phenyl Carbostyril

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril and its analogs is geared towards efficiency and environmental responsibility. Traditional synthesis methods for quinoline (B57606) derivatives often involve harsh conditions, hazardous reagents, and long reaction times. nih.gov Emerging research is focused on overcoming these limitations through greener and more sustainable chemical practices.

Key future research avenues include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. nih.govijpsjournal.com

One-Pot Synthesis: Developing multi-component reactions where reactants are combined in a single vessel to form the final product streamlines the synthetic process, reducing waste and resource consumption. nih.gov

Mechanochemistry: This solvent-free approach, involving the grinding of reactants, offers an environmentally benign alternative to traditional solution-phase synthesis. researchgate.net

Green Catalysts: The use of reusable solid acid catalysts, such as Nafion NR50, and environmentally friendly catalysts like formic acid is being explored to replace more hazardous options. ijpsjournal.commdpi.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinolinone Derivatives
ParameterTraditional Synthesis MethodsSustainable Synthesis Approaches
Reaction ConditionsHigh temperatures, long reaction timesMilder conditions, rapid reactions
SolventsUse of hazardous organic solventsSolvent-free or use of green solvents
CatalystsStoichiometric and often toxic catalystsReusable and environmentally benign catalysts
EfficiencyMultiple steps, often with lower yieldsFewer steps (e.g., one-pot), higher yields
Environmental ImpactSignificant waste generationReduced waste and energy consumption

Advanced Spectroscopic and Imaging Techniques for Biological Studies

Understanding the in vivo behavior of this compound is crucial for its development as a therapeutic agent. Advanced spectroscopic and imaging techniques offer powerful tools to elucidate its mechanism of action, biodistribution, and target engagement.

Future research will likely involve:

Radiolabeling Studies: Introducing a radioactive isotope into the structure of the compound would enable its visualization and quantification in biological systems using techniques like gamma scintigraphy. mdpi.com This can provide valuable data on its absorption, distribution, metabolism, and excretion (ADME) profile.

Magnetic Resonance Imaging (MRI): MRI can be used to study the in vivo environment where the drug is delivered and to monitor its release from formulation systems. mdpi.com

Fluorescent Labeling: Attaching a fluorescent tag to the molecule would allow for its detection in tissues and cells using fluorescence microscopy and in vitro staining, which can help in identifying its cellular and subcellular localization. nih.gov

These techniques will be instrumental in gaining a deeper mechanistic understanding of how this compound interacts with biological systems. nih.gov

Expansion of Pharmacological Targets and Therapeutic Indications

The quinolinone scaffold is present in a variety of approved drugs with diverse therapeutic applications, from antipsychotics like aripiprazole (B633) to inotropic agents. researchgate.netnih.gov This suggests that this compound may have a broader pharmacological profile than is currently known.

Future research efforts should focus on:

High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets, including receptors, enzymes, and ion channels, could uncover novel therapeutic applications.

Phenotypic Screening: Assessing the effect of the compound on cellular models of various diseases can identify its potential efficacy without a preconceived target.

Target Deconvolution: Once a phenotypic effect is observed, further studies will be needed to identify the specific molecular target responsible for the compound's activity.

Given the broad biological activities of quinolinone derivatives, potential therapeutic areas for exploration could include oncology, neurodegenerative diseases, and cardiovascular disorders. nih.govresearchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govspringernature.com

For this compound, AI and ML can be applied to:

Virtual Screening: AI algorithms can screen vast virtual libraries of compounds to identify derivatives of this compound with a higher probability of binding to a specific target. researchgate.net

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for efficacy and safety. researchgate.net

Predictive Modeling: ML models can predict the ADME and toxicity (ADMET) properties of new derivatives, helping to prioritize the most promising candidates for synthesis and testing. mdpi.com

The integration of AI and ML will significantly enhance the efficiency of the drug design process, reducing the time and cost associated with bringing a new drug to market. google.com

Table 2: Applications of AI and Machine Learning in the Development of this compound Derivatives
AI/ML ApplicationDescriptionPotential Impact
Virtual High-Throughput ScreeningComputational screening of large compound libraries to identify potential hits.Accelerated identification of lead compounds.
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between chemical structure and biological activity.Optimization of compound potency and selectivity.
ADMET PredictionPredicting the absorption, distribution, metabolism, excretion, and toxicity of compounds.Early identification of candidates with favorable pharmacokinetic and safety profiles.
De Novo DesignGenerating novel molecular structures with desired properties.Discovery of innovative drug candidates with improved efficacy.

Development of Prodrugs and Targeted Delivery Systems

To maximize the therapeutic potential and minimize the side effects of this compound, advanced drug delivery strategies can be employed.

Future research in this area will likely focus on:

Prodrug Design: Modifying the structure of the compound to create an inactive prodrug that is converted to the active form at the target site. This can improve bioavailability and reduce off-target effects.

Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles, such as liposomes or polymeric micelles, can enhance its solubility, stability, and circulation time in the body. rjpls.org

Targeted Delivery Systems: Functionalizing drug carriers with ligands that specifically bind to receptors overexpressed on diseased cells can achieve targeted drug delivery, increasing efficacy and reducing systemic toxicity. dovepress.com Carbohydrate-based delivery systems, for instance, can be used for targeted delivery to specific cells or tissues. nih.gov

These strategies will be crucial for developing safer and more effective therapies based on the this compound scaffold. researchgate.net

Q & A

Q. What are the established synthetic routes for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril, and how do reaction conditions influence yield?

The synthesis typically involves bromination of precursor carbostyril derivatives. For example, bromination of 3,4-dimethylphenol using bromine can yield brominated intermediates (e.g., 6-bromo-3,4-dimethylphenol), which may undergo cyclization to form the carbostyril core . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance bromine reactivity.
  • Temperature : Controlled heating (50–80°C) minimizes side reactions like over-bromination.
  • Catalysts : Lewis acids (e.g., AlCl₃) can direct regioselectivity.
    Yields often range from 60–85%, with purity confirmed via HPLC or GC (>95% purity thresholds) .

Q. How is this compound characterized structurally, and what spectroscopic markers are critical?

  • NMR : Key signals include:
    • ¹H-NMR : Aromatic protons (δ 6.8–7.5 ppm), dihydro ring protons (δ 2.7–3.4 ppm as multiplet) .
    • ¹³C-NMR : Carbonyl resonance (δ ~170 ppm) confirms the lactam structure .
  • IR : Stretching at 1646 cm⁻¹ (C=O) and 3237 cm⁻¹ (N-H) .
  • Mass Spec : Molecular ion peak at m/z 303.197 (C₁₅H₁₅BrN₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during bromination of carbostyril derivatives?

Conflicting reports on bromine positioning may arise from:

  • Competing reaction pathways : Electrophilic aromatic substitution vs. radical mechanisms. Use DFT calculations to model transition states and predict regioselectivity .
  • Substituent effects : Electron-donating groups (e.g., -OCH₃) direct bromine to para positions. For meta/ortho selectivity, employ directing groups (e.g., -B(OH)₂) .
    Experimental validation via X-ray crystallography (if crystalline) or NOESY NMR can confirm structures .

Q. How does this compound behave in copolymerization reactions, and what molecular weight ranges are achievable?

In styrene copolymerization (Scheme 2 in ):

  • Reactivity ratios : The electron-withdrawing bromine group reduces monomer reactivity (r₁ < 1), favoring styrene incorporation.
  • Molecular weights : GPC analysis shows M_w = 20.8–41.4 kDa (PDI 1.2–1.8) using THF as eluent .
  • Solubility : Copolymers dissolve in DMF, CHCl₃, and THF but precipitate in methanol, enabling purification via solvent fractionation .

Q. What computational methods predict the pharmacological potential of this compound derivatives?

  • Docking studies : Target enzymes (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina. A 6-bromo-4-methyl derivative showed binding energy ΔG = -9.2 kcal/mol, comparable to fluconazole .
  • ADMET prediction : Use SwissADME to assess bioavailability; logP ~3.2 suggests moderate blood-brain barrier penetration .

Q. How can researchers optimize reaction scalability while minimizing hazardous by-products?

  • Flow chemistry : Continuous bromination reduces exothermic risks and improves mixing efficiency.
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • By-product analysis : LC-MS identifies brominated dimers (e.g., dibenzofurans) at m/z 450–500, mitigated via slow reagent addition .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in reported melting points for this compound derivatives?

Reported melting points vary (e.g., 70–76°C vs. 210–211°C for analogs ). Factors include:

  • Polymorphism : Recrystallize from ethanol/water vs. acetone to isolate stable forms.
  • Impurities : Use DSC to distinguish pure compound melting from decomposition events.

Q. What analytical techniques validate the absence of residual bromine in final products?

  • Ion chromatography : Detect Br⁻ ions (LOD = 0.1 ppm) in reaction quench solutions.
  • XPS : Confirm absence of Br 3d peaks (~70 eV binding energy) on purified solid surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.